molecular formula C12H13BrN2O3 B13495718 tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate

Cat. No.: B13495718
M. Wt: 313.15 g/mol
InChI Key: LWDJWNBXWWYCPY-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available 4-bromo-1H-indole. The synthetic route may include the following steps:

    Formylation: The 3-position of 4-bromo-1H-indole is formylated using Vilsmeier formylation to obtain the corresponding aldehyde.

    Protection: The aldehyde group is reduced to an alcohol, which is then protected using tert-butyl(dimethyl)silyl chloride.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 1-position of the indazole ring.

    Hydroxylation: The 5-position of the indazole ring is hydroxylated to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

tert-butyl 4-bromo-5-hydroxyindazole-1-carboxylate

InChI

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-8-4-5-9(16)10(13)7(8)6-14-15/h4-6,16H,1-3H3

InChI Key

LWDJWNBXWWYCPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=C(C=C2)O)Br

Origin of Product

United States

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